butyl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a synthetic organic compound with the molecular formula C19H16BrNO4 It is a derivative of benzoic acid and features a brominated isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the following steps:
Esterification: The benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester.
Cyclization: The final step involves the cyclization of the brominated intermediate to form the isoindole ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoindole derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.
Scientific Research Applications
BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The brominated isoindole moiety can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: A closely related compound with similar structural features but lacking the butyl ester group.
BUTYL 4-(5-({2-[4-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}CARBONYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE: Another derivative with additional functional groups that may confer different properties.
Uniqueness
BUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific combination of a brominated isoindole moiety and a butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16BrNO4 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
butyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16BrNO4/c1-2-3-10-25-19(24)12-4-7-14(8-5-12)21-17(22)15-9-6-13(20)11-16(15)18(21)23/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
KQYLWIFWVUJYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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